molecular formula C5H11BF3N B1429352 Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate CAS No. 1686150-29-7

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate

Cat. No. B1429352
CAS RN: 1686150-29-7
M. Wt: 152.96 g/mol
InChI Key: IYJIUAKWLMMDRX-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, or TFB, is an organoboron compound that is used in a variety of scientific research applications. This compound is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. TFB is also used in the synthesis of organic compounds, such as peptides and peptidomimetics. In addition to its use in organic synthesis, TFB has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Catalysis and Polymerization

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate and its derivatives are significant in catalysis and polymerization. For instance, tris(2-pyridyl)borates, closely related to trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, are robust and electron-donating ligands used in metal complexes for catalysis. These ligands, especially when substituted with isopropyl groups, enable the formation of 1:1 complexes with Mg2+, Zn2+, or Ca2+, which are active in the controlled polymerization of various compounds such as l-lactide and ε-caprolactone (Qian & Comito, 2022).

Synthesis of Aminopyrroles

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate can be utilized as a building block in the synthesis of trifluoromethyl-substituted aminopyrroles. This application leverages the 2H-azirine ring expansion strategy to produce these aminopyrroles, which have potential use in various chemical syntheses (Khlebnikov et al., 2018).

Coordination Chemistry

In coordination chemistry, trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate complexes have shown unique structural features. For example, a study on a pseudo-C2-symmetrical Pd complex with trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate ligands revealed positional disorder in the cation, which is crucial for understanding the behavior of these compounds in complex chemical systems (Guzei et al., 2008).

Organometallic Chemistry

In organometallic chemistry, derivatives of trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate, such as tris(pentafluorophenyl)boron, have shown strong acceptor properties and are used in forming complexes with various Lewis bases. These derivatives are integral to the synthesis and reactivity studies in organometallic compounds (Massey & Park, 1964).

Development of Ionic Liquid Supported Organocatalysts

Trifluoro(pyrrolidin-1-ium-1-ylmethyl)borate derivatives are also instrumental in the development of ionic liquid-supported organocatalysts. These catalysts have been used for enantioselective Michael additions to β-nitrostyrenes, demonstrating their utility in asymmetric synthesis (Yacob et al., 2008).

properties

IUPAC Name

trifluoro(pyrrolidin-1-ium-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N/c7-6(8,9)5-10-3-1-2-4-10/h1-5H2/q-1/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJIUAKWLMMDRX-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+]1CCCC1)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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